molecular formula C18H21FN2O3S B4666353 1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B4666353
M. Wt: 364.4 g/mol
InChI Key: LHNBFYLGEWIXJT-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound with a unique structure that combines a fluorophenyl group, a methanesulfonyl group, and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzene with methanesulfonyl chloride to form 2-fluorophenylmethanesulfonyl chloride. This intermediate is then reacted with 2-methoxyaniline to form the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Fluorophenyl)sulfonyl]piperazine
  • 1-(2-Fluorophenyl)piperazine

Uniqueness

1-[(2-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-24-18-9-5-4-8-17(18)20-10-12-21(13-11-20)25(22,23)14-15-6-2-3-7-16(15)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNBFYLGEWIXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

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